molecular formula C24H32N4O5 B11933845 TAPI-0 (TNF-alpha processing inhibitor-0)

TAPI-0 (TNF-alpha processing inhibitor-0)

Cat. No.: B11933845
M. Wt: 456.5 g/mol
InChI Key: BQJKPVPGCCBIMR-XYJFISCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAPI-0, also known as TNF-alpha processing inhibitor-0, is a synthetic compound with the molecular formula C24H32N4O5 and a molecular weight of 456.5 Da . It is primarily known for its ability to inhibit the processing of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.

Preparation Methods

The synthesis of TAPI-0 involves multiple steps, starting from the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Industrial production methods for TAPI-0 are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of automated synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

TAPI-0 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

TAPI-0 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C24H32N4O5

Molecular Weight

456.5 g/mol

IUPAC Name

(2R)-N'-hydroxy-2-(2-methylpropyl)-N-[(2S)-1-[[(2S)-1-(naphthalen-1-ylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C24H32N4O5/c1-14(2)12-18(13-21(29)28-33)24(32)26-15(3)22(30)25-16(4)23(31)27-20-11-7-9-17-8-5-6-10-19(17)20/h5-11,14-16,18,33H,12-13H2,1-4H3,(H,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,16-,18+/m0/s1

InChI Key

BQJKPVPGCCBIMR-XYJFISCASA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)CC(=O)NO

Canonical SMILES

CC(C)CC(CC(=O)NO)C(=O)NC(C)C(=O)NC(C)C(=O)NC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.